molecular formula C15H17NO4 B8410275 2-(tert-Butyl)5-methyl1H-indole-2,5-dicarboxylate

2-(tert-Butyl)5-methyl1H-indole-2,5-dicarboxylate

Cat. No. B8410275
M. Wt: 275.30 g/mol
InChI Key: GFQMPBCEANQRRF-UHFFFAOYSA-N
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Patent
US07196103B2

Procedure details

To 13 g 1H-Indole-2,5-dicarboxylic acid 5-methyl ester in 300 ml toluene, 59 ml Di-tert-butoxymethyl-dimethyl-amine were added dropwise at 80° C. Then, the reaction mixture was heated under reflux for additional 6 h. After removal of the solvents under reduced pressure the residue was dissolved in 300 ml DCM and washed with sat. aqueous NaHCO3 solution (2×100 ml). The organic layer was dried over MgSO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel eluting with a n-heptane/ethyl acetate gradient. The fractions containing the product were collected and concentrated under reduced pressure. Yield: 8.3 g. MS (ES+): m/e=276.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]2)=[O:4]>C1(C)C=CC=CC=1.C(OC(N(C)C)OC(C)(C)C)(C)(C)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([O:16][C:5]([CH3:6])([CH3:13])[CH3:3])=[O:15])=[CH:8]2)=[O:4]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
59 mL
Type
solvent
Smiles
C(C)(C)(C)OC(OC(C)(C)C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvents under reduced pressure the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 300 ml DCM
WASH
Type
WASH
Details
washed with sat. aqueous NaHCO3 solution (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with a n-heptane/ethyl acetate gradient
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C2C=C(NC2=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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